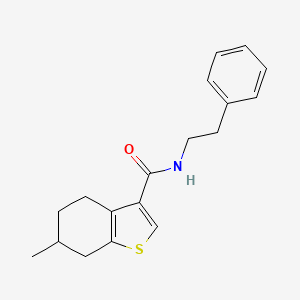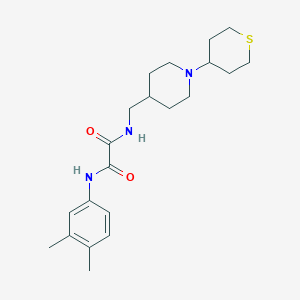![molecular formula C15H15NO5S B2651498 Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-82-8](/img/structure/B2651498.png)
Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C15H15NO5S . It is also known as "methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI Key or SMILES notation. For the related compound “Methyl 3-amino-2-thiophenecarboxylate”, the InChI Key is TWEQNZZOOFKOER-UHFFFAOYSA-N and the SMILES notation is COC(=O)C1=C(N)C=CS1 .Physical And Chemical Properties Analysis
For the related compound “Methyl 3-amino-2-thiophenecarboxylate”, it has a melting point of 66°C to 67°C, a boiling point of 100°C to 102°C (0.1 mmHg), and it appears as a fine crystalline powder . The molecular weight is 157.19 g/mol .Aplicaciones Científicas De Investigación
Theoretical Calculations and Antioxidant Properties
- Substituent Effects on Bond Strength : Theoretical calculations on phenols substituted with groups like methyl and methoxyl (similar to the methoxyacetyl group in the specified compound) have been conducted to understand their effects on the bond dissociation energies of antioxidants (Wright et al., 1997).
Synthesis and Structure of Complexes
- Synthesis of Yttrium Complexes : A study on the synthesis and structure of yttrium complexes using a bulky amino-methoxy bis(phenolate) ligand, which is structurally related to the queried compound, has been conducted. These complexes have potential applications in catalysis and materials science (Cai et al., 2003).
Heterocyclic System Synthesis
- Preparation of Heterocyclic Systems : Methyl and phenylmethyl esters, structurally similar to the queried compound, have been used in the synthesis of various heterocyclic systems, indicating the potential of such compounds in organic synthesis and drug development (Selič et al., 1997).
Tumor Cell Selectivity
- Anti-Proliferative Activity and Tumor Cell Selectivity : Certain derivatives of 2-amino-3-methylcarboxylate thiophenes, which are structurally related to the queried compound, have shown pronounced anti-proliferative activity and tumor cell selectivity, suggesting potential applications in cancer research (Thomas et al., 2017).
Pharmaceutical Applications
- Allosteric Modulation of Receptors : Research on compounds like 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, similar in structure to the queried compound, has been conducted to understand their role as allosteric modulators of receptors, which is significant for pharmaceutical applications (Valant et al., 2012).
Safety and Hazards
“Methyl 3-amino-2-thiophenecarboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Propiedades
IUPAC Name |
methyl 3-[2-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-5-3-4-6-11(10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCMQKAARLDMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2651425.png)

![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)
triazin-4-one](/img/structure/B2651431.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2651435.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2651436.png)